The Definitive Technical Guide to Bis(diethylamino)phenylphosphine (CAS 1636-14-2)
The Definitive Technical Guide to Bis(diethylamino)phenylphosphine (CAS 1636-14-2)
Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Physicochemical profiling, mechanistic causality, and validated synthetic protocols.
Executive Summary
Bis(diethylamino)phenylphosphine (IUPAC: N,N,N',N'-Tetraethylphenylphosphonous diamide) is a highly versatile P(III) organophosphorus building block. In the realm of advanced organometallic chemistry and pharmaceutical synthesis, it serves as a cornerstone reagent for generating P-stereogenic ligands. By providing a reactive phosphorus center flanked by two labile diethylamino leaving groups, this compound enables the stereospecific construction of complex chiral architectures, including oxazaphospholidine boranes and tautomeric ferrocenylphosphinites. These ligands are subsequently deployed in transition-metal catalysis to drive asymmetric transformations in drug development.
Physicochemical Profiling
Understanding the physical boundaries of Bis(diethylamino)phenylphosphine is critical for reaction optimization and safe handling. The compound is an air-sensitive liquid that requires strict inert atmosphere techniques (Schlenk line or glovebox) to prevent premature oxidation of the P(III) center to P(V).
The quantitative data below summarizes its core physical and chemical properties 12:
| Property | Value / Specification |
| CAS Number | 1636-14-2 |
| Molecular Formula | C₁₄H₂₅N₂P |
| Molar Mass | 252.34 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 80 °C at 0.005 mmHg (113–116 °C at 2 Torr) |
| Density | 0.971 g/mL at 25 °C |
| Refractive Index | 1.5340 (20 °C) |
| Flash Point | 106.0 °C (222.8 °F) - Closed Cup |
| Solubility Profile | Soluble in benzene, toluene, THF, CH₂Cl₂ |
Structural and Mechanistic Insights: The Causality of Reactivity
The synthetic utility of Bis(diethylamino)phenylphosphine stems directly from its structural design. The two diethylamino (—N(CH₂CH₃)₂) substituents act as excellent leaving groups during nucleophilic substitution reactions. When reacted with chiral diols or amino alcohols (such as ephedrine), the thermodynamic driving force of forming stable P–O and P–N bonds facilitates a smooth double-displacement 3.
Crucially, the intermediate phosphorus heterocycles are highly susceptible to oxidation and epimerization. To counteract this, researchers employ Borane (BH₃) complexation. The BH₃ unit serves a dual mechanistic purpose:
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Protection: It coordinates to the phosphorus lone pair, preventing unwanted oxidation to phosphine oxides.
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Stereocontrol: It acts as a potent directing group. During subsequent SN2@P (nucleophilic substitution at phosphorus) reactions with organolithium reagents, the lithium atom coordinates to the BH₃ unit, locking the transition state and ensuring complete stereoretention or inversion depending on the substrate 4.
Fig 1. Synthesis pathway of Bis(diethylamino)phenylphosphine and its conversion to P-chiral ligands.
Validated Experimental Methodologies
To ensure reproducibility, the following protocols have been synthesized from authoritative literature, emphasizing the causality behind specific operational choices. Both protocols are designed as self-validating systems where physical changes (precipitation, crystallization) confirm reaction progress.
Protocol A: Synthesis of Bis(diethylamino)phenylphosphine
Objective: To generate the title compound from commercially available dichlorophenylphosphine via aminolysis 5.
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Causality Note: An excess of diethylamine is used not only as a reactant but as an acid scavenger. It precipitates the HCl byproduct as diethylammonium chloride, driving the reaction forward via Le Chatelier's principle. The cessation of salt formation visually validates reaction completion.
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Preparation: Purge a 500 mL flame-dried Schlenk flask with argon. Charge the flask with Dichlorophenylphosphine (PhPCl₂, 185 mmol) and anhydrous THF (250 mL). THF is chosen because it solubilizes the reactants but forces the amine-salt byproduct to precipitate.
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Addition: Cool the solution to 0 °C. Slowly add Diethylamine (Et₂NH, 774 mmol, ~4.2 eq) dropwise. Rationale: The reaction is highly exothermic; slow addition prevents solvent boil-off and side reactions.
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Reaction: Remove the ice bath. Stir the suspension for 1 hour at room temperature, then reflux with vigorous stirring overnight to ensure complete double substitution.
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Purification: Filter the precipitated diethylammonium chloride salts under a strict argon atmosphere. Wash the filter cake with anhydrous THF.
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Isolation: Concentrate the combined filtrate under reduced pressure. Purify the crude liquid via fractional vacuum distillation (collecting the fraction at 113–116 °C / 2 Torr) to yield a colorless liquid.
Protocol B: Synthesis of P-Chiral Oxazaphospholidine Borane (Jugé-Stephan Method)
Objective: To synthesize a stereopure P-chiral precursor using (-)-ephedrine as a chiral auxiliary 43.
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Causality Note: Toluene is utilized as the solvent because its high boiling point accommodates the 90 °C cyclization step, and it allows for the azeotropic removal of trace water prior to the reaction.
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Drying: Weigh (-)-ephedrine (1.05 mmol) into a Schlenk tube. Azeotropically dry it three times with distilled, degassed toluene to remove trace moisture that would otherwise hydrolyze the phosphine.
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Condensation: Dissolve the dried ephedrine in 5 mL of toluene. Cool to 0 °C and add Bis(diethylamino)phenylphosphine (0.94 mmol) dropwise under argon.
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Cyclization: Heat the mixture to 90 °C and stir overnight. The volatile diethylamine byproduct evaporates or remains in solution, thermodynamically driving the cyclization.
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Protection: Cool the mixture to 0 °C and slowly add Borane dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq). Stir for 2 hours. Rationale: Borane complexation is highly exothermic and must be controlled to prevent thermal degradation of the newly formed heterocycle.
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Isolation: Evaporate the solvent in vacuo. The successful complexation stabilizes the product against air, allowing for standard benchtop crystallization in hexane/CH₂Cl₂ to isolate the major (RP)-diastereomer as a white crystalline solid.
Applications in Catalysis and Drug Development
Bis(diethylamino)phenylphosphine is a linchpin in the development of transition-metal catalysts, acting as the foundational architecture for highly selective ligand systems.
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Asymmetric Hydrogenation: The P-chiral ligands derived from this compound (such as DIPAMP analogues) are complexed with Rhodium (Rh) to catalyze the asymmetric hydrogenation of prochiral olefins. This specific pathway is historically significant for the industrial synthesis of L-DOPA, a primary treatment for Parkinson's disease 4.
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Cross-Coupling and Dimerization: It acts as a ligand precatalyst for Palladium (Pd) in Suzuki-Miyaura, Negishi, and Heck coupling reactions. Furthermore, it is utilized to synthesize chiral P-N ligands that drive the highly regio- and stereoselective dimerization of styrene, a critical reaction in advanced materials science 16.
Fig 2. Catalytic applications of Bis(diethylamino)phenylphosphine in advanced synthesis.
Safety, Handling, and Storage
As a P(III) derivative, Bis(diethylamino)phenylphosphine is classified as a combustible liquid (Storage Class 10) and poses water hazard class 3 (WGK 3) risks 2. It must be stored under an inert atmosphere (argon or nitrogen) at room temperature, strictly isolated from oxidizing agents. Standard PPE, including tightly sealed safety goggles and nitrile gloves, is mandatory during handling to prevent skin and eye irritation.
References
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The Journal of Organic Chemistry (ACS Publications): Phosphorus-Chiral Analogues of 1,1'-Bis(diphenylphosphino)ferrocene: Asymmetric Synthesis and Application in Highly Enantioselective Rhodium-Catalyzed Hydrogenation Reactions URL: [Link]
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Thieme Connect: Product Class 44: P-Heteroatom-Substituted Arylphosphines URL: [Link]
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Journal of the American Chemical Society (ACS Publications): Stereodivergent SN2@P Reactions of Borane Oxazaphospholidines: Experimental and Theoretical Studies URL:[Link]
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MDPI: New Chiral P-N Ligands for the Regio- and Stereoselective Pd-Catalyzed Dimerization of Styrene URL:[Link]
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Fisher Scientific: SAFETY DATA SHEET - Bis(diethylamino)phenylphosphine URL: [Link]
